molecular formula C15H18N4O5 B565697 2-NP-AMOZ-d5 CAS No. 1173097-59-0

2-NP-AMOZ-d5

Cat. No.: B565697
CAS No.: 1173097-59-0
M. Wt: 339.36 g/mol
InChI Key: PCYAMVONOKWOLP-DTSMCWKPSA-N
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Description

2-NP-AMOZ-d5 is a synthetic compound classified as an anti-metabolite . It hinders the metabolic processes of proteins, carbohydrates, and lipids . This compound, extensively utilized in scientific research, enables the examination of cell growth under the influence of metabolic inhibitors and the evaluation of drug impacts on metabolic pathways . It is a 2-nitrophenyl derivative of AMOZ (a metabolite of antibiotic Furaltadone), and can be used to detect protein-bound AMOZ .


Molecular Structure Analysis

The molecular formula of this compound is C15H13D5N4O5 . The exact mass and monoisotopic mass are 339.15910342 g/mol . The structure of this compound is not explicitly provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 339.36 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . Its rotatable bond count is 4 . Its topological polar surface area is 100 Ų .

Scientific Research Applications

  • Development of sensitive detection methods for furaltadone metabolite AMOZ in fish and shrimp : A study by Shen et al. (2012) described the development of a monoclonal antibody-based competitive indirect enzyme-linked immunosorbent assay (ELISA) for the determination of AMOZ. The assay showed high specificity and sensitivity, making it suitable for monitoring AMOZ residues at trace levels in fish and shrimp samples.

  • Detection of furaltadone marker residue AMOZ in cultured fish : Another study by Sheu et al. (2012) developed an ELISA for detecting AMOZ in fish samples. The method showed high selectivity and sensitivity, suggesting its suitability for high-throughput screening for AMOZ residues.

  • Rapid detection of AMOZ in edible animal tissues using immunochromatographic strip : A study by Xie et al. (2019) developed an immunochromatographic strip for detecting AMOZ in animal tissues. This method showed good correlation with LC–MS/MS results, indicating its reliability for rapid detection of AMOZ residues.

  • Development of a competitive ELISA for AMOZ determination : Xu et al. (2013) developed a heterologous competitive indirect ELISA for AMOZ determination with improved sensitivity. This method could potentially be used for monitoring nitrofuran antibiotic metabolites.

  • Rapid screening of AMOZ in catfish samples : A study by Lu et al. (2020) developed an indirect competitive enzyme-linked immunosorbent assay and a gold immunochromatographic assay for detecting AMOZ in catfish. This method provides a sensitive screening tool for AMOZ residues in catfish samples.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-NP-AMOZ-d5 involves the introduction of deuterium into the 2-nitrophenyl moiety of the drug amodiaquine. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Amodiaquine", "Deuterium oxide", "Sodium borohydride", "2-Nitrophenylboronic acid", "Palladium on carbon", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Amodiaquine is dissolved in deuterium oxide and sodium borohydride is added to reduce the nitro group to an amine.", "The resulting amine is reacted with 2-nitrophenylboronic acid in the presence of palladium on carbon and triethylamine to form the desired 2-nitrophenylamine derivative.", "The 2-nitrophenylamine derivative is then reacted with dimethylformamide and chloroform in the presence of sodium hydroxide to introduce the deuterium label.", "The final product is obtained by purification through column chromatography and acidification with hydrochloric acid." ] }

1173097-59-0

Molecular Formula

C15H18N4O5

Molecular Weight

339.36 g/mol

IUPAC Name

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/i10D2,11D2,13D

InChI Key

PCYAMVONOKWOLP-DTSMCWKPSA-N

Isomeric SMILES

[2H]C1(C(OC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H]

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-]

synonyms

5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone-d5; 

Origin of Product

United States

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